molecular formula C32H36N2O5 B8262412 (1R,4R,8R,9S,11Z,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.01,17.04,8]icosa-6,11,15-triene-2,5,20-trione

(1R,4R,8R,9S,11Z,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.01,17.04,8]icosa-6,11,15-triene-2,5,20-trione

Cat. No.: B8262412
M. Wt: 528.6 g/mol
InChI Key: PRTGSLLKDHOTJT-HVRJGWMTSA-N
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Description

The compound “(1R,4R,8R,9S,11Z,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.01,17.04,8]icosa-6,11,15-triene-2,5,20-trione” is a complex organic molecule with a unique structure. This compound is characterized by multiple fused rings and various functional groups, making it a subject of interest in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:

    Cyclization reactions: to form the fused ring systems.

    Functional group transformations: such as hydroxylation, methylation, and indole introduction.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield ketones or carboxylic acids.

    Reduction: may produce alcohols or alkanes.

    Substitution: can result in halogenated compounds or other derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential therapeutic effects.

    Industry: Using it as a precursor for manufacturing pharmaceuticals or other chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: to modulate their activity.

    Influencing cellular pathways: such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with fused ring systems and multiple functional groups. Examples might be:

    Polycyclic aromatic hydrocarbons: .

    Indole derivatives: .

    Steroids: .

Uniqueness

The uniqueness of the compound lies in its specific structure and functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,4R,8R,9S,11Z,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.01,17.04,8]icosa-6,11,15-triene-2,5,20-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O5/c1-15-8-7-10-22-28(36)17(3)16(2)27-24(12-19-14-33-23-11-6-5-9-20(19)23)34-31(39)32(22,27)25(35)13-21-26(15)18(4)29(37)30(21)38/h5-7,9-11,14-15,21-22,24,26-28,33,36-37H,8,12-13H2,1-4H3,(H,34,39)/b10-7-/t15-,21+,22-,24-,26-,27-,28+,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTGSLLKDHOTJT-HVRJGWMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(=O)CC4C1C(=C(C4=O)O)C)C(=O)NC3CC5=CNC6=CC=CC=C65)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C=C\[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)C[C@@H]4[C@@H]1C(=C(C4=O)O)C)C(=O)N[C@H]3CC5=CNC6=CC=CC=C65)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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